![molecular formula C7H11ClF3N3 B2798869 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride CAS No. 1379163-39-9](/img/structure/B2798869.png)

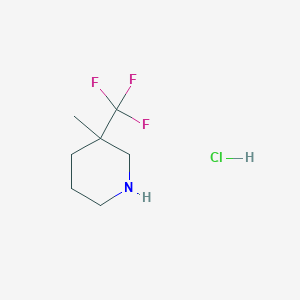

3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the properties of the molecules it’s attached to .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like the Mizoroki–Heck cross-coupling reaction . This involves a palladium-catalyzed reaction between an aryl halide and an alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, the presence of a trifluoromethyl group can increase the compound’s lipophilicity, which can affect its behavior in biological systems .Aplicaciones Científicas De Investigación

Calcimimetic Drug Synthesis

- Cinacalcet Hydrochloride (Cinacalcet HCl) : This compound serves as a key intermediate in the synthesis of cinacalcet hydrochloride, an FDA-approved calcimimetic drug. Cinacalcet HCl is used to treat secondary hyperparathyroidism in patients with chronic renal disease and hypercalcemia in patients with parathyroid carcinoma . The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by hydrogenation, leading to the desired product.

Antidepressant Research

- Fluoxetine Analogues : Researchers have explored fluoxetine analogues containing a trifluoromethyl group. Fluoxetine, an antidepressant, has the chemical name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. By modifying the trifluoromethyl moiety, scientists aim to enhance its pharmacological properties .

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-5(2-1-3-11)4-12-13-6;/h4H,1-3,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOWFUKZDWDRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCCN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)

![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)

![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)